molecular formula C24H23N3O3 B014191 6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 167095-10-5

6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No. B014191
M. Wt: 401.5 g/mol
InChI Key: SCDBRTCWHLGIMU-UHFFFAOYSA-N
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Description

Spiro compounds, characterized by their unique spiro-configuration where two rings are joined through a single common atom, exhibit a wide range of applications in material science, pharmaceuticals, and organic electronics due to their structural diversity and functional versatility. Studies on such compounds, including those with xanthene and benzofuran moieties, focus on their synthesis, molecular structure, reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of spiro compounds often involves strategic organic reactions to construct the spiro-center effectively. For example, novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons are prepared through acid-catalyzed condensation reactions, followed by nucleophilic substitution reactions to form the desired spiro framework (Shu-jiang et al., 2010). These synthetic routes highlight the complexity and creativity required in the synthesis of spiro compounds with specific functional groups.

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their reactivity and properties. X-ray crystallography, NMR, and other spectroscopic methods are often employed to elucidate these structures. For instance, the crystal structure analysis of related spiro compounds reveals their geometric configuration, including dihedral angles and spatial arrangement, which significantly affects their chemical behavior and interaction with other molecules (Bing-Yuan et al., 2008).

Chemical Reactions and Properties

Spiro compounds engage in various chemical reactions, influenced by their molecular structure. The reactivity can be tailored by substituents on the spiro center or the rings, enabling the synthesis of derivatives with desired properties. For example, the halochromic behavior of substituted spiro compounds and their acidobasic properties are subjects of interest, demonstrating how structural modifications can impact the chemical reactivity and applications of these molecules (Sigmund et al., 1979).

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, thermal stability, and optical transparency, are essential for their application in various domains. The synthesis of novel polyimides with spiro(fluorene-9,9′-xanthene) skeletons, for instance, shows that these materials exhibit excellent thermal stability, low moisture absorption, and significant organosolubility, making them suitable for high-performance materials (Zhang Shu-jiang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are pivotal for understanding and expanding the utility of spiro compounds. Studies on their halochromic properties, for example, reveal potential applications in sensing technologies and materials science, showcasing the versatility of spiro compounds in adapting to different chemical environments for specific applications (Sigmund et al., 1989).

Scientific Research Applications

Benzofuran compounds, which are a class of compounds that include “6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one”, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Here is a brief overview of their application:

1. Specific Scientific Field: Medicinal Chemistry

3. Methods of Application or Experimental Procedures: The synthesis of benzofuran compounds involves complex methods like free radical cyclization cascade and proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .

4. Results or Outcomes: The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Safety And Hazards

The acute oral LD50 value for a similar compound, 3’,6’-bis(diethylamino)-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one, was estimated to be 1185.2141 mg/kg for rats via the oral route4. Based on this value, the substance is considered to be toxic by oral route and is classified as Acute tox 4 category as per the criteria mentioned in CLP regulation4.


properties

IUPAC Name

6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDBRTCWHLGIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408315
Record name 5-Aminotetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminotetramethyl Rhodamine

CAS RN

167095-10-5
Record name 5-Aminotetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
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6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Reactant of Route 6
6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

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